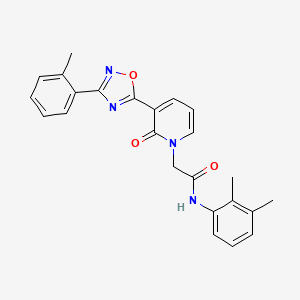
N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C24H22N4O3
- Molecular Weight : 414.5 g/mol
- CAS Number : 1251570-99-6
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the oxadiazole ring and subsequent coupling with the pyridine derivative. Detailed methodologies can be found in specialized literature focusing on oxadiazole derivatives .
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The biological evaluation typically includes:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Variable |
Anticancer Potential
Oxadiazole derivatives have been noted for their anticancer activities. In vitro studies have demonstrated that certain analogs possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | HDAC inhibition |
| HeLa | 2.41 | Apoptosis induction |
Anti-inflammatory and Antioxidant Activities
In addition to antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it may reduce pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
-
Study on Cytotoxicity :
A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancerous cell lines. The results indicated that compounds with similar structures to this compound exhibited significant activity against MCF-7 and HeLa cells with IC50 values ranging from 0.65 to 3.00 µM . -
Antimicrobial Evaluation :
Another study focused on the antimicrobial properties of oxadiazole derivatives against common pathogens. The results showed that certain compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to over 86% . The incorporation of the pyridine and oxadiazole rings in N-(2,3-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide may enhance its efficacy as an anticancer agent.
2. Anti-inflammatory Potential
Molecular docking studies suggest that the compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the inflammatory response. In silico evaluations have shown that similar compounds can effectively inhibit this enzyme, pointing towards the potential use of this compound in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well documented. Studies reveal that compounds with similar structures exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess antimicrobial properties worth exploring.
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-9-6-12-20(17(15)3)25-21(29)14-28-13-7-11-19(24(28)30)23-26-22(27-31-23)18-10-5-4-8-16(18)2/h4-13H,14H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMDPSZUESUBMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













